Thieno[2,3-c]pyridine-7(6H)-thione
Description
Properties
IUPAC Name |
6H-thieno[2,3-c]pyridine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQICVSZKZQLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C2=C1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562791 | |
| Record name | Thieno[2,3-c]pyridine-7(6H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104587-44-2 | |
| Record name | Thieno[2,3-c]pyridine-7(6H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Cyclization with α-Haloketones
A foundational approach involves the cyclization of 3-cyano-2-(organylmethylthio)pyridines using α-halogen compounds such as iodomethane. The reaction proceeds via alkylation at the sulfur atom, followed by intramolecular cyclization under basic conditions (e.g., sodium ethoxide). This method yields the thieno[2,3-c]pyridine core with moderate to high efficiency (60–75%).
Key Reaction Conditions:
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Solvent: Ethanol or dimethylformamide (DMF)
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Temperature: 80–100°C
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Base: Sodium ethoxide or potassium carbonate
The intermediate 3-cyano-2-(methylthio)pyridine undergoes nucleophilic attack by the sulfur atom on the α-haloketone, forming a thioether linkage. Subsequent base-induced deprotonation facilitates ring closure, yielding the bicyclic structure.
Gewald Reaction-Based Synthesis
Three-Component Condensation
The Gewald reaction, a classic method for thiophene synthesis, has been adapted for thieno[2,3-c]pyridine-7(6H)-thione production. Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a key intermediate, synthesized from 1-methylpiperidin-4-one, elemental sulfur, and ethyl cyanoacetate.
Mechanistic Insights:
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Knoevenagel Condensation: Formation of an α,β-unsaturated nitrile from ethyl cyanoacetate and 1-methylpiperidin-4-one.
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Cyclization: Sulfur incorporation via nucleophilic attack, forming the thiophene ring.
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Ester Hydrolysis: Acidic or basic hydrolysis to yield the free carboxylic acid derivative.
This method achieves yields of 50–65%, with scalability limited by the exothermic nature of sulfur incorporation.
Thiourea-Mediated Cyclodehydration
Carbon Disulfide-Assisted Cyclization
Reaction of β-aryl-α-thiocarbamoylacrylonitriles with carbon disulfide (CS₂) in pyridine generates pyridothienopyrimidine precursors. For example, treatment of 3-cyano-2-(methylthio)pyridine with CS₂ under reflux produces this compound derivatives in 70–80% yield.
Optimization Parameters:
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Reagent Ratio: 1:2 molar ratio of precursor to CS₂
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Reaction Time: 8–12 hours
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Workup: Precipitation in cold water followed by recrystallization from dioxane.
Thermal Cyclization Strategies
High-Temperature Gas-Phase Reactions
Heating 4-vinylpyridine with hydrogen sulfide (H₂S) at 630°C induces gas-phase cyclization, forming thieno[2,3-c]pyridine derivatives. While less common in laboratory settings, this method is notable for its simplicity and avoidance of solvents.
Limitations:
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Low Yield: 30–40% due to side reactions.
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Safety Concerns: Requires specialized equipment for high-temperature H₂S handling.
Functionalization of Preformed Thienopyridines
Post-Synthetic Sulfur Incorporation
Thieno[2,3-c]pyridin-7(6H)-one can be converted to the thione derivative using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). For example, refluxing the ketone with P₄S₁₀ in toluene for 6 hours achieves 85–90% conversion.
Reaction Table:
| Starting Material | Reagent | Conditions | Yield |
|---|---|---|---|
| Thienopyridinone | P₄S₁₀ | Toluene, 110°C, 6h | 88% |
| Thienopyridinone | Lawesson’s | THF, 65°C, 4h | 92% |
Comparative Analysis of Methods
Yield and Scalability
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Cyclization of Cyanopyridines: High yield (70–75%) but requires multistep synthesis.
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Gewald Reaction: Moderate yield (50–65%) with scalability challenges.
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Thiourea-Mediated Cyclization: Optimal for laboratory-scale production (70–80%).
Industrial Applicability
Continuous flow reactors have been proposed to enhance the safety and efficiency of exothermic steps, though peer-reviewed data on industrial-scale production remain limited.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies suggest that microwave irradiation reduces reaction times for cyclization steps. For instance, cyclizing 3-cyano-2-(methylthio)pyridine with iodomethane under microwaves (150°C, 20 minutes) achieves 78% yield, compared to 6 hours under conventional heating .
Chemical Reactions Analysis
Nucleophilic Substitution
Thieno[2,3-c]pyridine-7(6H)-thione undergoes nucleophilic substitution at the pyridine ring’s 2-position due to its high electrophilicity and coordination effects with sodium ions . This reaction mechanism follows an addition-elimination (AE) pathway, facilitating substitution with nucleophiles such as hydrazine or alkoxides .
Electrophilic Substitution
The thienopyridine core is susceptible to electrophilic attack, particularly at the thiophene ring’s 5-position. Reactions with halogenating agents (e.g., bromine) under acidic conditions yield brominated derivatives, which are key intermediates in further synthetic transformations .
Intramolecular Cyclization
This compound is synthesized via cyclization of 3-cyano-2-(organylmethylthio)pyridines. Alkylation with α-halogen compounds (e.g., iodomethane) followed by sodium alkoxide-mediated cyclization forms the fused thienopyridine core .
Thermally Induced Cyclization
Heating hydrogen sulfide (H₂S) with 4-vinylpyridine at 630°C initiates a thermally driven cyclization, yielding thieno[2,3-c]pyridine derivatives. This method leverages high-energy conditions to facilitate ring closure .
Oxidative Dimerization
This compound participates in oxidative dimerization, forming intramolecular C–N bonds. This reaction involves carbocation intermediates and multistep cascade processes, yielding dimeric structures with enhanced biological activity .
Reductive Transformations
Reduction of the thione group (C=S) to a thiol (C=SH) is achieved via catalytic hydrogenation or lithium aluminum hydride (LiAlH₄). This step is critical for generating dihydro derivatives with altered reactivity .
Condensation with Hydrazine
Reaction with hydrazine hydrate under basic conditions produces triazolo-pyrimidothienopyridine derivatives. This process involves nucleophilic attack at the pyridine ring’s 4-position, followed by ring expansion .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block: Thieno[2,3-c]pyridine-7(6H)-thione serves as an essential building block for synthesizing complex molecules and ligands in coordination chemistry. Its unique sulfur-containing thione group imparts distinct reactivity compared to oxygen-containing analogs, making it valuable for creating novel compounds with desired functionalities.
- Reactivity: The compound undergoes various chemical reactions including oxidation to form sulfoxides and sulfones, reduction to thiol derivatives, and substitution reactions at the pyridine ring .
2. Biology:
- Enzyme Inhibition: Research indicates that this compound can inhibit G protein-coupled receptor kinase 2 (GRK2), which plays a crucial role in modulating GPCR signaling pathways. This inhibition could lead to therapeutic applications in diseases where GPCR signaling is disrupted .
- Biological Interactions: Ongoing investigations are exploring its interactions with biological macromolecules, potentially leading to the discovery of new enzyme inhibitors or modulators that can affect cellular processes.
3. Medicine:
- Therapeutic Potential: this compound has been studied for its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .
- Case Studies: In one study, several thienopyridine derivatives demonstrated promising growth inhibition percentages against cancer cell lines, indicating their potential as lead compounds in drug development .
| Compound | Growth Inhibition (%) | IC50 (µM/L) |
|---|---|---|
| Compound 1 | 77.17 | 57.93 |
| Compound 2 | 79.09 | 39.66 |
| Compound 3 | 93.09 | 10.33 |
| Doxorubicin | 90.76 | 8.90 |
4. Industry:
- Material Development: The compound is utilized in developing new materials and as a precursor for synthesizing dyes and pigments due to its unique chemical properties.
- Pharmaceutical Applications: Its role as a precursor in pharmaceutical formulations highlights its importance in drug design and synthesis.
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridine-7(6H)-thione involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein interactions with glycosaminoglycans, which play a role in inflammatory and autoimmune diseases . The compound binds to heparin, a glycosaminoglycan, and inhibits leukocyte rolling on endothelial cells, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variants
(a) Thieno[2,3-b]pyridine Derivatives
- Structure : The thiophene ring is fused at the [2,3-b] position, altering electronic distribution.
- Synthesis: Prepared via reactions of cyanothioacetamide and arylhydrazones, followed by cyclization with chloroacetone .
- Biological Activity : Exhibits cytotoxicity against cancer cell lines, as seen in ethyl 2-(aryloxo) derivatives tested for multidrug-resistant applications .
(b) Thieno[3,2-c]pyridin-4(5H)-one (4OTP)
Functional Group Variants
(a) Thieno[2,3-c]pyridin-7(6H)-one (7OTP)
- Structure : Replaces the thione (-C=S) with a ketone (-C=O) at position 7.
- Synthesis : Oxidized from thione precursors or via direct cyclization of carbonyl-containing intermediates .
- Reactivity : Less nucleophilic than the thione analog, limiting its utility in metal coordination chemistry .
(b) 7-Chlorothieno[2,3-c]pyridine
Heteroatom-Substituted Analogs
(a) Furo[2,3-c]pyridin-7(6H)-one (7OFP)
Comparative Data Table
*Note: 7OTP shares the same CAS as the thione due to structural similarity but differs in functional groups.
Key Research Findings
- Synthetic Flexibility: this compound is more reactive toward alkylation and metal coordination than its ketone or oxygen-containing analogs .
- Biological Relevance : Derivatives of the thione exhibit potent anti-inflammatory and anticancer activity, outperforming [2,3-b] isomers in ECAM inhibition assays .
- Thermal Stability : The thione group confers higher thermal stability (melting point 195°C) compared to chlorinated or ketone variants .
Biological Activity
Thieno[2,3-c]pyridine-7(6H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thieno-pyridine core structure that contributes to its biological activity. The thione functional group is critical for its reactivity and interaction with biological targets, particularly kinases.
The primary mechanism of action for this compound involves its ability to inhibit various kinases by binding to their ATP-binding sites. This interaction disrupts cellular signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Anticancer Activity
This compound has demonstrated promising anticancer properties in various studies:
- Cytotoxicity : In vitro studies using the MTT assay revealed significant cytotoxic effects against several cancer cell lines, including ovarian cancer cells (OVCAR-3 and SK-OV-3). For instance, at a concentration of 50 nM, the compound showed substantial cytotoxicity after 48 hours, with only 45% of cells remaining viable after 72 hours at a higher concentration of 5 µM .
- Apoptosis Induction : The compound has been shown to increase both early and late apoptosis in treated cancer cells. Statistical analysis indicated a significant increase in apoptotic cells compared to control groups (p < 0.001) .
Antiviral Activity
Recent studies have identified thieno[2,3-c]pyridine derivatives as potential inhibitors of the Hepatitis C virus (HCV). Structure-activity relationship (SAR) studies have led to the discovery of novel compounds exhibiting low cytotoxicity while maintaining potent antiviral activity (EC50 values around 3.3 μM) .
Antimicrobial Activity
In addition to its anticancer and antiviral properties, this compound has shown antimicrobial effects. Recent evaluations indicated that certain derivatives possess promising antimicrobial activities against various pathogens .
Study 1: Cytotoxicity in Cancer Cell Lines
A comprehensive study evaluated the cytotoxic effects of thieno[2,3-c]pyridine derivatives against multiple human cancer cell lines. The results indicated that these compounds exhibited selective toxicity towards cancer cells while showing minimal effects on non-cancerous cell lines. The study highlighted the potential for these compounds as targeted anticancer agents .
| Cell Line | Concentration | % Cell Viability after 48h | % Cell Viability after 72h |
|---|---|---|---|
| OVCAR-3 | 50 nM | 75% | 45% |
| SK-OV-3 | 50 nM | 85% | 45% |
Study 2: Antiviral Efficacy Against HCV
In another investigation focused on HCV inhibition, several thieno[2,3-c]pyridine derivatives were screened for their antiviral activity. The study found that certain compounds demonstrated effective inhibition of HCV replication with favorable safety profiles .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Thieno[2,3-c]pyridine-7(6H)-thione and confirming its structural integrity?
- Methodology : Synthesis typically involves cyclocondensation of precursors such as substituted pyridines with sulfur-containing reagents. For example, nitro-substituted derivatives can be synthesized using chloroacetone or ethyl chloroacetate under basic conditions . Structural confirmation requires multinuclear NMR (1H, 13C, DEPT) to verify regiochemistry and HRMS for molecular weight validation. 2D NMR (e.g., COSY, HSQC) is critical for resolving overlapping signals in fused heterocycles .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodology : Follow GHS guidelines for irritants (H315, H319, H335) and use PPE (gloves, goggles). Store in inert atmospheres (argon/nitrogen) at room temperature to prevent degradation . Safety protocols include avoiding ignition sources (P210) and ensuring proper ventilation. For spills, use non-combustible absorbents and consult hazard codes (e.g., P201, P202) .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce functional groups (e.g., nitro, cyclopropyl) at specific positions on the thienopyridine core?
- Methodology : Regioselective functionalization often requires protecting group strategies or directing agents. For instance, cyclopropanation at the 7-position can be achieved using cyclopropyl boronic esters under Suzuki-Miyaura conditions, monitored by LC-MS . Solvent polarity and temperature are critical for minimizing side reactions; DFT calculations may predict reactive sites .
Q. What structural features of this compound enable its role as a hydrophobic nucleobase surrogate in genetic alphabet expansion?
- Methodology : The planar thione moiety and hydrophobic π-system facilitate intercalation into DNA duplexes. X-ray crystallography of polymerase-DNA complexes (e.g., KlenTaq) reveals that TPT3 pairs with dDs via shape complementarity rather than hydrogen bonding. Stability assays (thermal denaturation) and molecular dynamics simulations quantify pairing efficiency .
Q. How can researchers resolve contradictions between computational predictions and experimental data on enzymatic incorporation rates of TPT3-containing substrates?
- Methodology : Discrepancies may arise from polymerase fidelity or solvent effects. Use stopped-flow kinetics to measure incorporation rates in vitro. Compare wild-type and engineered polymerases (e.g., mutant Taq with enhanced hydrophobic binding pockets) to isolate mechanistic factors . Pair with free energy calculations (MM-PBSA) to model enzyme-substrate interactions .
Q. What strategies improve the morphological stability of Thieno[2,3-c]pyridine derivatives in optoelectronic devices (e.g., OLEDs)?
- Methodology : Crystallinity vs. amorphousness impacts device longevity. Introduce alkyl side chains (e.g., 6-octyl groups) to reduce aggregation. Characterize films via XRD and AFM; compare shelf-life under accelerated aging (e.g., 85°C/85% humidity). Twisted acceptors (e.g., DTPD) enhance amorphous stability but reduce charge mobility—balance via copolymer design .
Methodological Considerations
- Data Analysis : Use spectral deconvolution (e.g., Gaussian fitting for overlapping NMR peaks) and multivariate statistics (PCA) to correlate substituent effects with reactivity .
- Contradiction Mitigation : Replicate synthesis under controlled atmospheres (e.g., glovebox) to address oxidative byproducts . Cross-validate enzymatic assays with orthogonal techniques (e.g., fluorescence anisotropy vs. gel electrophoresis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
